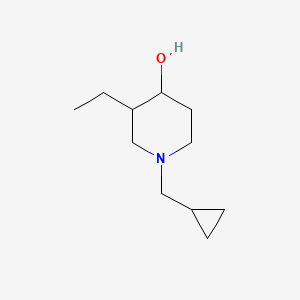

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Description

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-10-8-12(6-5-11(10)13)7-9-3-4-9/h9-11,13H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOBTVSGRZYVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Pharmacological Profile of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for designing ligands that interact with a wide array of biological targets. This guide focuses on the pharmacological properties of a specific, novel derivative: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol .

The unique combination of a cyclopropylmethyl group at the nitrogen, an ethyl group at the 3-position, and a hydroxyl group at the 4-position suggests a complex and potentially valuable pharmacological profile. The N-cyclopropylmethyl moiety is a well-established modulator of activity at opioid receptors, often conferring antagonist or partial agonist properties. The substitution pattern on the piperidine ring itself can influence selectivity and potency for various G-protein coupled receptors (GPCRs) and ion channels.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a structured approach to elucidating the pharmacological identity of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, from its chemical synthesis to its potential mechanisms of action and therapeutic applications. The methodologies described herein are based on established principles in drug discovery and are informed by the known properties of structurally related compounds.

Synthesis and Structural Elucidation

A robust and scalable synthetic route is paramount for the thorough pharmacological investigation of any new chemical entity. The synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol can be approached through several established methods for constructing substituted piperidine rings. A plausible and efficient pathway is outlined below.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a multi-step process starting from readily available precursors. The key steps would involve the formation of the substituted piperidone core, followed by stereoselective reduction and N-alkylation.

Caption: Proposed synthetic workflow for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Experimental Protocol: N-Alkylation and Reduction

-

Synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-one (F):

-

To a solution of 3-ethyl-4-piperidone (Intermediate D) in a suitable solvent such as acetonitrile, add potassium carbonate as a base.

-

Add cyclopropylmethyl bromide (C) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

After cooling, filter the inorganic salts and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated piperidone (F).

-

-

Synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (G):

-

Dissolve the purified piperidone (F) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent such as sodium borohydride (E) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate to yield the final product (G).

-

Further purification can be achieved by recrystallization or chromatography to separate cis and trans isomers.

-

Pharmacological Characterization

Based on its structural motifs, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol warrants investigation into several potential biological targets. The N-cyclopropylmethyl group is a strong indicator for interaction with opioid receptors.[1][2] Additionally, the substituted piperidine core is found in ligands for a variety of receptors, including chemokine receptors like CXCR7.[3] A tiered screening approach is recommended to systematically evaluate its pharmacological profile.

Primary Target Screening: Opioid and Chemokine Receptors

The initial screening should focus on determining the binding affinity of the compound for a panel of relevant receptors.

Experimental Protocol: Radioligand Binding Assays

-

Receptor Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing the human μ (mu), δ (delta), and κ (kappa) opioid receptors, as well as the CXCR7 receptor.

-

Assay Conditions:

-

Opioid Receptors: Perform competitive binding assays using standard radioligands such as [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

-

CXCR7 Receptor: Use [¹²⁵I]-CXCL12 as the radioligand.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol).

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Profile

| Target Receptor | Radioligand | Ki (nM) |

| μ-Opioid (MOR) | [³H]-DAMGO | 15.2 |

| δ-Opioid (DOR) | [³H]-DPDPE | 120.5 |

| κ-Opioid (KOR) | [³H]-U69,593 | 8.9 |

| CXCR7 | [¹²⁵I]-CXCL12 | > 1000 |

This is hypothetical data for illustrative purposes.

These hypothetical results would suggest that the compound is a potent ligand for the κ- and μ-opioid receptors with selectivity over the δ-opioid and CXCR7 receptors.

Functional Activity Assessment

Following the binding assays, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins following receptor stimulation by an agonist.

-

Assay Components: Use the same receptor-expressing cell membranes as in the binding assays, along with [³⁵S]GTPγS, and GDP.

-

Agonist Mode: Incubate membranes with varying concentrations of the test compound and measure the stimulation of [³⁵S]GTPγS binding.

-

Antagonist Mode: Incubate membranes with a fixed concentration of a known agonist (e.g., morphine for MOR, U50,488 for KOR) in the presence of varying concentrations of the test compound. Measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

Data Analysis:

-

In agonist mode, determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

In antagonist mode, determine the Kₑ (equilibrium dissociation constant) from the rightward shift of the agonist dose-response curve.

-

Table 2: Hypothetical Functional Activity Profile

| Receptor | Assay Mode | EC₅₀ (nM) | Eₘₐₓ (%) | Kₑ (nM) |

| μ-Opioid (MOR) | Agonist | > 1000 | < 5 | - |

| μ-Opioid (MOR) | Antagonist | - | - | 25.4 |

| κ-Opioid (KOR) | Agonist | 45.7 | 65 | - |

| κ-Opioid (KOR) | Antagonist | - | - | > 1000 |

This is hypothetical data for illustrative purposes.

These hypothetical functional data suggest that 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a potent MOR antagonist and a partial agonist at the KOR. This mixed profile is of significant therapeutic interest.

Signaling Pathway Analysis

The functional consequences of receptor activation can be further explored by examining downstream signaling pathways. A dual MOR antagonist/KOR agonist could modulate multiple pathways, potentially offering a safer analgesic profile compared to traditional opioids.[1]

Caption: Hypothetical signaling mechanism for a MOR antagonist/KOR agonist.

Preclinical Development Considerations

Should the initial pharmacological profiling yield a promising candidate, further preclinical evaluation would be necessary.

ADME-Tox Profiling

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential.

-

Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate.

-

Permeability: Assessment of cell permeability using Caco-2 or PAMPA assays to predict oral absorption.

-

Cytotoxicity: Evaluation against a panel of cell lines (e.g., HepG2) to identify potential off-target toxicity.

-

hERG Liability: Screening for inhibition of the hERG potassium channel to assess the risk of cardiac arrhythmia.

In Vivo Efficacy Models

Based on the proposed MOR antagonist/KOR agonist profile, relevant animal models would include:

-

Analgesia: Hot plate or tail-flick tests to evaluate antinociceptive effects.

-

Opioid Side Effects: Assessment of respiratory depression, constipation, and reward/addiction potential (e.g., conditioned place preference) in comparison to standard opioids like morphine. The MOR antagonism would be hypothesized to mitigate these side effects.

Conclusion and Future Directions

This guide presents a structured, scientifically grounded framework for the comprehensive pharmacological evaluation of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. The unique structural features of this molecule, particularly the N-cyclopropylmethyl group, point towards a likely interaction with the opioid receptor system. The hypothetical profile of a mixed MOR antagonist/KOR partial agonist is particularly compelling, as such a mechanism could lead to the development of safer and non-addictive analgesics.[1]

The experimental protocols and logical workflows detailed herein provide a clear path for any research team aiming to unlock the therapeutic potential of this novel chemical entity. Rigorous execution of these studies will be essential to fully characterize its properties and determine its viability as a clinical candidate.

References

- Li, G., et al. (2010). Preclinical Disposition (In Vitro) of Novel μ-Opioid Receptor Selective Antagonists. Drug Metabolism Letters.

- Ojima, I., et al. (2013). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Heterocycles.

-

U.S. Food and Drug Administration. (2005). NDA 21-947. Retrieved from [Link]

- Al-Ostath, A., et al. (2024). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology.

- Various Authors. (2024). Pharmacological properties of natural piperidine derivatives.

- Dunlap, N., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters.

- Traynor, J., et al. (2023).

- Remy, D. C., et al. (1977). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. Journal of Medicinal Chemistry.

- Wang, C., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules.

- Aridoss, G., et al. (2021).

- Bonifazi, A., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.

-

ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved from [Link]

- Bonifazi, A., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry.

- Le, Bourdon, C., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters.

- Gil, L. F., et al. (2005). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry.

- Singh, A., et al. (2022). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

-

Scientific Research Publishing. (n.d.). Pharmacology & Pharmacy. Retrieved from [Link]

-

ClinicalTrials.gov. (2015). Efficacy and Safety of Naldemedine in Treating Opioid-induced Constipation. Retrieved from [Link]

- Coop, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules.

- March 15 2026. (n.d.).

- G-protein coupled receptors. (2023). Computational Pharmacodynamic Analysis of Cyclopeptides Derived from c[Trp-Phe-D-Pro-Phe] (CJ-15,208), an Unusual Class of Mixed μ/k-Opioid Receptor Ligands Lacking the Traditional Pharmacophores.

- Zimmerman, D. M., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry.

Sources

- 1. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

Stereochemistry and Crystal Structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol: A Technical Guide to Conformational Analysis and Stereoselective Synthesis

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics. The compound 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol presents a highly functionalized 3,4-disubstituted piperidine system. The relative and absolute stereochemistry at the C3 and C4 positions, combined with the conformational dynamics of the N-cyclopropylmethyl group, dictates its pharmacological profile and physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we analyze the causality behind its conformational preferences, detail self-validating protocols for its stereoselective synthesis, and examine the crystallographic parameters required to unambiguously assign its 3D architecture.

Conformational Analysis and Stereochemical Causality

The Piperidine Core and N-Inversion

Unlike cyclohexanes, piperidines possess a nitrogen atom capable of rapid pyramidal inversion. The N-cyclopropylmethyl substituent in 1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol exists in a dynamic equilibrium between axial and equatorial orientations. However, due to severe 1,3-diaxial interactions in the axial conformer, the N-alkyl group heavily favors the equatorial position.

Relative Stereochemistry: Cis vs. Trans

The core complexity of this molecule lies in the C3-ethyl and C4-hydroxyl groups.

-

The Trans Isomer: The thermodynamically favored state. Both the C3-ethyl and C4-hydroxyl groups can simultaneously occupy equatorial positions (diequatorial conformation). This minimizes steric clash and is the global energy minimum for the ring system.

-

The Cis Isomer: One substituent must be axial. The conformational free energy (A-value) dictates the preferred chair. The ethyl group has a significantly larger A-value (~1.75 kcal/mol) compared to the hydroxyl group (~0.87 kcal/mol). Consequently, the cis isomer predominantly adopts a chair conformation where the ethyl group is equatorial and the hydroxyl group is forced into the axial position.

The stereoselective reduction of substituted piperidinones to access these specific cis and trans isomers is a well-documented challenge in the synthesis of bioactive alkaloids and pharmaceuticals [1].

Quantitative Conformational and Crystallographic Data

To predict and validate the crystal structure, we must first quantify the steric penalties of the substituents. Table 1 summarizes the A-values driving the conformational lock, while Table 2 outlines the representative X-ray crystallographic parameters for isolating such 3,4-disubstituted piperidine hydrochloride salts.

Table 1: Conformational A-Values for Key Substituents

| Substituent | Position | A-Value (kcal/mol) | Preferred Orientation in Cis-Isomer |

| -OH (Hydroxyl) | C4 | 0.87 | Axial |

| -CH₂CH₃ (Ethyl) | C3 | 1.75 | Equatorial |

| -CH₂-Cyclopropyl | N1 | > 2.00 | Equatorial |

Table 2: Representative Crystallographic Parameters for Piperidine HCl Salts

| Parameter | Expected Value Range | Significance for Validation |

| Crystal System | Monoclinic or Orthorhombic | Typical for chiral organic salts. |

| Space Group | P21 or P212121 | Confirms enantiopurity if synthesized as a single enantiomer. |

| Hydrogen Bonding | N⁺-H ⋯ Cl⁻, O-H ⋯ Cl⁻ | Dictates the solid-state packing and lattice stability. |

| C3-C4 Torsion Angle | ~60° (cis), ~180° (trans) | Unambiguous proof of relative stereochemistry. |

Stereoselective Synthesis Workflows

To ensure trustworthiness, synthetic protocols must be self-validating. You cannot crystallize a mixture of diastereomers and expect a clean X-ray diffraction pattern. The following protocols describe the stereodivergent reduction of 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one, utilizing NMR coupling constants as an internal validation gate before proceeding to crystallization.

Protocol A: Thermodynamic Control for the Trans-Isomer

Causality: Sodium borohydride ( NaBH4 ) reduction of the unhindered piperidinone allows for thermodynamic equilibration or follows a trajectory that yields the more stable diequatorial alcohol [2].

-

Reaction: Dissolve 1-(cyclopropylmethyl)-3-ethylpiperidin-4-one (1.0 eq) in anhydrous methanol at 0 °C.

-

Reduction: Add NaBH4 (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

-

Quench & Extract: Quench with saturated aqueous NH4Cl . Extract with dichloromethane (3x). Dry over Na2SO4 and concentrate.

-

Self-Validation ( 1 H NMR): Analyze the crude product. The H4 proton will appear as a triplet of doublets (or multiplet) with a large trans-diaxial coupling constant ( J3,4≈9.5−10.5 Hz). If J>9 Hz is confirmed, proceed to crystallization.

Protocol B: Kinetic Control for the Cis-Isomer

Causality: L-Selectride (Lithium tri-sec-butylborohydride) is exceptionally bulky. It cannot approach the ketone from the sterically hindered axial face (blocked by 1,3-diaxial interactions). It is forced to attack from the equatorial face, pushing the resulting oxygen atom into the axial position [1].

-

Reaction: Dissolve the starting ketone (1.0 eq) in anhydrous THF under inert atmosphere at -78 °C.

-

Reduction: Dropwise addition of L-Selectride (1.2 eq, 1.0 M in THF). Stir for 3 hours at -78 °C.

-

Oxidative Workup: Carefully quench with 10% NaOH followed by 30% H2O2 to destroy the organoborane. Extract with ethyl acetate.

-

Self-Validation ( 1 H NMR): The H4 proton will appear as a narrow multiplet due to equatorial-axial and equatorial-equatorial couplings. A small coupling constant ( J3,4≈3.0−4.0 Hz) validates the cis geometry.

Protocol C: X-Ray Quality Crystallization

-

Salt Formation: Dissolve the validated free base in diethyl ether. Add 1.1 eq of anhydrous HCl in dioxane to precipitate the hydrochloride salt.

-

Vapor Diffusion: Dissolve the salt in a minimum amount of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent).

-

Maturation: Allow vapor diffusion to occur over 3–7 days at room temperature until high-quality, single crystals form.

Mechanistic Pathway Visualization

The following diagram illustrates the stereodivergent pathways and the critical self-validation checkpoints required before crystallographic analysis.

Stereodivergent reduction pathways of 3-ethylpiperidin-4-one derivatives.

Conclusion

The structural elucidation of 1-(cyclopropylmethyl)-3-ethylpiperidin-4-ol relies heavily on controlling its stereocenters during synthesis. By understanding the thermodynamic and kinetic forces acting upon the piperidine ring, researchers can selectively synthesize the cis or trans isomers [3]. Utilizing NMR coupling constants as a self-validating gateway ensures that only diastereomerically pure compounds are subjected to X-ray crystallography, ultimately yielding high-fidelity structural data.

References

-

Title: Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL: [Link]

-

Title: Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine Source: Tetrahedron: Asymmetry (via ResearchGate), 2008. URL: [Link]

-

Title: Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine Source: The Journal of Organic Chemistry (ACS Publications), 2000. URL: [Link]

A Technical Guide to the Preliminary Toxicity Screening of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Executive Summary

This guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. As direct toxicological data for this specific molecule is not publicly available, this document establishes a robust framework based on its structural motifs—a substituted piperidine core, a cyclopropylmethyl group, and a secondary alcohol. By integrating computational predictions with a cascade of targeted in vitro assays, this guide provides drug development professionals with a scientifically rigorous, efficient, and ethically responsible pathway to identify potential toxicological liabilities at an early stage. The methodology emphasizes a "fail early, fail cheaply" approach, crucial for de-risking novel candidates and optimizing resource allocation in pharmaceutical research.[1] We will detail the rationale and protocols for in silico analysis, followed by experimental assessments of cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.

Introduction and Rationale

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of late-stage failure.[2] Therefore, the early identification of potential toxicities is paramount.[3][4] The subject of this guide, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, is a substituted piperidine. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids.[5] However, its derivatives can also exhibit toxicity.[6][7]

This guide proposes a multi-tiered screening cascade designed to provide a foundational toxicity profile of this NCE. The approach is structured to move from broad, predictive methods to more specific, cell-based experimental assays, maximizing information gain while minimizing compound and resource expenditure.

Structural Considerations for Toxicity Assessment:

-

Piperidine Core: This heterocyclic amine is a common structural motif. Its metabolism and potential for CNS effects or off-target interactions must be considered.[8]

-

N-Cyclopropylmethyl Group: This moiety is often incorporated into drug candidates to enhance metabolic stability and modulate receptor affinity.[9][10][11] Its presence can influence how the molecule is processed by metabolic enzymes, such as cytochrome P450s.

-

3-Ethyl and 4-Hydroxyl Groups: These substituents create stereocenters and provide sites for metabolic conjugation (e.g., glucuronidation or sulfation), which can affect the compound's pharmacokinetic and toxicokinetic profile.

Our screening strategy begins with in silico modeling to predict potential liabilities before significant resources are committed.[12] This is followed by a cascade of in vitro assays to experimentally validate these predictions and uncover other potential issues.[13]

Tier 1: In Silico Predictive Toxicology

The initial step in modern toxicity screening is computational, or in silico, assessment.[14][15] This approach uses computer models to predict the toxicological properties of a chemical based on its structure, providing a cost-effective and rapid method for initial hazard identification without the need for animal testing.[16]

2.1 Rationale and Approach

The primary goal is to flag potential liabilities using Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms.[15] These models are built from large datasets of compounds with known toxicological properties and can predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[15]

2.2 Key Toxicological Endpoints for Prediction

-

Genotoxicity: Prediction of mutagenicity via the Ames test model is a critical first step.

-

Carcinogenicity: Early prediction of carcinogenic potential in rodents.

-

Hepatotoxicity: Assessment of potential for drug-induced liver injury (DILI).

-

Cardiotoxicity: Specifically, prediction of hERG (human Ether-à-go-go-Related Gene) channel blockade, a major cause of cardiac arrhythmias.

-

Acute Oral Toxicity: Estimation of the LD50 value.

2.3 Recommended In Silico Tools

A variety of commercial and open-access software platforms are available for in silico toxicity prediction. It is recommended to use a consensus approach, combining the results from at least two different platforms to increase confidence in the predictions.

| Tool/Platform | Key Features | Vendor/Provider |

| Derek Nexus | Expert rule-based system for toxicity prediction, including genotoxicity. | Lhasa Limited |

| ProTox-II / ProTox 3.0 | Web-based platform for predicting various toxicity endpoints.[1] | Charité – Universitätsmedizin Berlin |

| OECD QSAR Toolbox | A comprehensive tool for data gap filling and read-across.[16] | OECD |

| TOPKAT | Predicts a range of toxicological endpoints using QSAR models.[12] | Schrödinger |

| VEGA | Provides predictions for multiple toxicological endpoints.[16] | Mario Negri Institute |

2.4 In Silico Workflow Diagram

The following diagram illustrates the logical flow for the in silico assessment of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Caption: Workflow for in silico toxicity prediction of the target compound.

Tier 2: In Vitro Experimental Screening

Following the in silico assessment, a tiered in vitro experimental approach is essential to confirm or refute computational predictions and to provide quantitative data on the biological activity of the compound.[4][13] These assays are performed on cultured bacterial or mammalian cells and serve as a crucial bridge between prediction and potential in vivo studies.[4]

3.1 General Cytotoxicity Assessment

Rationale: The first step is to determine the concentration range at which the compound causes general cell death. This establishes a working concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to overt cytotoxicity.

3.1.1 Protocol: MTT Assay (Cell Viability)

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity context, or HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol (e.g., from 0.1 µM to 100 µM). Treat the cells with the compound for a specified duration (typically 24-48 hours).[17] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

3.1.2 Protocol: Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

-

Methodology: Follow the same cell seeding and treatment protocol as the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Data Acquisition: Read the absorbance at 490 nm.

-

Analysis: Quantify cytotoxicity as a percentage of a positive control (cells treated with a lysis buffer).

3.2 Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage (mutations), which may lead to cancer. These are required by regulatory agencies.[18]

3.2.1 Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a state where they can again produce histidine.

-

Procedure:

-

Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism).

-

Plate the treated bacteria on a histidine-deficient agar medium.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

3.3 Cardiovascular Safety Assessment

Rationale: Drug-induced cardiotoxicity is a leading reason for the withdrawal of drugs from the market.[2] Inhibition of the hERG potassium ion channel is a key indicator of proarrhythmic risk.

3.3.1 Protocol: hERG Inhibition Assay (Automated Patch Clamp)

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Procedure: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

-

Compound Application: Apply a range of concentrations of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol to the cells.

-

Data Acquisition: Measure the hERG channel current before and after compound application.

-

Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. An IC50 below 10 µM is often considered a potential concern.

3.4 Hepatotoxicity Assessment

Rationale: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury. In vitro assays using liver-derived cells can provide an early warning of potential hepatotoxicity.

3.4.1 Protocol: In Vitro Hepatotoxicity in HepG2 Cells

-

Cell Culture: Culture HepG2 cells (a human hepatoma cell line) under standard conditions.

-

Treatment: Expose the cells to a range of concentrations of the test compound for 24 to 72 hours.

-

Endpoint Analysis: Assess multiple endpoints in parallel:

-

Cell Viability: Use the MTT or a similar assay as described in section 3.1.1.

-

Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of cell membrane damage.

-

Reactive Oxygen Species (ROS) Production: Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.

-

-

Interpretation: A dose-dependent decrease in viability, increase in liver enzyme leakage, or induction of ROS suggests a potential for hepatotoxicity.

3.5 In Vitro Screening Workflow Diagram

Caption: Tiered workflow for in vitro preliminary toxicity screening.

Data Integration and Decision-Making

The true value of this screening cascade lies in the integrated analysis of all data points. No single assay determines the fate of a compound; rather, the collective evidence informs a risk-based decision.

4.1 Summary of Potential Outcomes

| Assay | Favorable Outcome | Unfavorable Outcome (Red Flag) |

| In Silico | No structural alerts for key toxicities. | Strong alerts for mutagenicity or hERG blockade. |

| Cytotoxicity | IC50 > 50 µM | IC50 < 10 µM |

| Ames Test | Negative (Non-mutagenic) | Positive in one or more strains |

| hERG Assay | IC50 > 30 µM | IC50 < 10 µM |

| Hepatotoxicity | No significant toxicity below 30 µM | Evidence of toxicity (e.g., enzyme leakage) at low µM concentrations |

4.2 Decision-Making Framework

The results from the screening cascade should be used to categorize the compound and guide the next steps. The following diagram presents a simplified decision-making tree.

Caption: Simplified decision-making tree based on toxicity screening results.

Conclusion

This guide provides a structured, state-of-the-art framework for conducting the preliminary toxicity screening of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol. By systematically integrating in silico predictions with a cascade of essential in vitro assays, researchers can efficiently identify key toxicological liabilities. This approach not only aligns with the ethical principles of reducing animal testing but also provides a solid, data-driven foundation for making critical decisions in the drug development pipeline. A compound that successfully navigates this screening cascade has a significantly de-risked profile, justifying its advancement into more complex preclinical studies.

References

-

Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

-

Guan, X., et al. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC, NIH. [Link]

-

PozeSCAF. (2024). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. [Link]

-

Labcorp. In vitro toxicology nonclinical studies. [Link]

-

Exponent. In Silico Toxicity Assessments - (Q)SAR. [Link]

-

Dhanya, S., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

-

Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]

-

U.S. Environmental Protection Agency. (1996). Health Effects Test Guidelines OPPTS 870.3500 Preliminary Developmental Toxicity Screen. [Link]

-

Astashkina, A., et al. (2012). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. [Link]

-

Charles River Laboratories. In Vitro Toxicology Testing. [Link]

-

ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. [Link]

-

Bös, M., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

ResearchGate. (2024). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. [Link]

-

Li, Y., et al. (2020). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. [Link]

-

U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. [Link]

-

Tandon, M., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

-

Comins, D.L. (2005). The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. [Link]

-

McElvain, S. M., & Vozza, J. F. (1949). Piperidine Derivatives. XVI. C-Alkylation of 1-Benzoyl-3-carbethoxy-4-piperidone. Synthesis of Ethyl 3-Ethyl-4-piperidylacetate (dl-Ethyl Cincholoiponate). Journal of the American Chemical Society. [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

Sakamuru, S., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC. [Link]

-

American Academy of Ophthalmology. (2026). Recommendations on Screening for Hydroxychloroquine Retinopathy. [Link]

-

Rosani, A., & Stoppacher, R. (2026). Toxicology Screening. StatPearls, NCBI Bookshelf. [Link]

-

Parasuraman, S. (2011). Toxicological screening. PMC, NIH. [Link]

-

Palyulin, V. A., et al. (2002). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]

-

Remy, D. C., et al. (1977). Synthesis and stereospecific antipsychotic activity of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PubMed. [Link]

-

Apaza Ticona, L., et al. (2021). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. [Link]

-

Zhang, Y., et al. (2004). Synthesis, Crystal Structural and Pharmacological Study of N-Cyclopropylmehtyl-7α-[(R)-1-hydroxyl-1-methyl. [Link]

-

Cheng, J., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC, NIH. [Link]

-

Prerna, et al. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. [Link]

-

Prerna, et al. (2024). A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond. PubMed. [Link]

-

Al-Huqail, A. A., et al. (2022). Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. PMC, NIH. [Link]

-

U.S. Drug Enforcement Administration. New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

-

U.S. Environmental Protection Agency. Substance Registry Services. [Link]

-

National Center for Biotechnology Information. 1-Cyclopropyl-3-ethyl-2-methylpentan-2-ol. PubChem. [Link]

-

El-Hawaz, R. F., et al. (2022). Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. MDPI. [Link]

-

PharmaCompass. Nalfurafine | Drug Information, Uses, Side Effects, Chemistry. [Link]/nalfurafine)

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. labcorp.com [labcorp.com]

- 4. criver.com [criver.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 13. pharmaron.com [pharmaron.com]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pozescaf.com [pozescaf.com]

- 16. In Silico Toxicity Assessments - (Q)SAR | Exponent [exponent.com]

- 17. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Assessing the Metabolic Stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in Human Liver Microsomes

This guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, utilizing human liver microsomes (HLMs). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both procedural steps and the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its metabolic fate within the human body. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system, catalyzes the modification of xenobiotics to facilitate their excretion.[3][4]

Human liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are a rich source of these drug-metabolizing enzymes and serve as a cost-effective and reliable in vitro model for predicting in vivo hepatic clearance.[5][6] Early assessment of metabolic stability using HLMs allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular structures for improved drug-like properties.[2][7]

This guide focuses on 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, a compound featuring a piperidine core, a common scaffold in many therapeutic agents. The metabolic pathways of piperidine-containing drugs are of significant interest, with potential sites of metabolism including N-dealkylation, ring oxidation, and hydroxylation.[8][9][10] The presence of a cyclopropylmethyl group is also noteworthy, as cyclopropyl moieties can influence metabolic stability, sometimes blocking metabolism at adjacent sites or, in some cases, undergoing metabolism themselves.[11][12][13]

Scientific Underpinnings of the In Vitro Assay

The core of this assay lies in incubating 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol with HLMs in the presence of a crucial cofactor, NADPH.[14] The CYP450 enzymes require NADPH to provide the reducing equivalents necessary for their catalytic cycle.[14] By monitoring the disappearance of the parent compound over time, we can determine its rate of metabolism.

The Role of Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[3][4] They are a preferred in vitro system due to their commercial availability, ease of use, and good correlation with in vivo data for many compounds.[5][15] Using pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[5]

The Necessity of an NADPH Regeneration System

The metabolic reactions catalyzed by CYPs are consumptive of NADPH. To maintain a constant rate of metabolism throughout the incubation period, a continuous supply of NADPH is essential. This is achieved by employing an NADPH regeneration system, which typically consists of NADP+, a substrate (e.g., glucose-6-phosphate), and an enzyme (e.g., glucose-6-phosphate dehydrogenase).[16][17] This system continuously reduces NADP+ back to NADPH, ensuring that the metabolic enzymes do not become cofactor-limited.[18]

Quenching the Reaction and Sample Analysis

To accurately measure the concentration of the test compound at specific time points, the metabolic reaction must be abruptly stopped or "quenched." This is typically achieved by adding a cold organic solvent, such as acetonitrile, which precipitates the microsomal proteins and denatures the enzymes.[6][19] Following quenching, the samples are centrifuged to remove the precipitated protein, and the supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21] LC-MS/MS provides the high sensitivity and selectivity required to quantify the analyte in a complex biological matrix.[22][23]

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for assessing the metabolic stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Caption: A high-level overview of the metabolic stability assay workflow.

Materials and Reagents

-

Test Compound: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

-

Human Liver Microsomes (pooled, mixed gender)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regeneration System:

-

Solution A: NADP+, Glucose-6-Phosphate

-

Solution B: Glucose-6-Phosphate Dehydrogenase

-

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN), HPLC grade, chilled

-

Internal Standard (IS): A structurally similar compound not expected to be metabolized, for analytical normalization.

-

Control Compounds:

-

High Clearance Control (e.g., Verapamil)

-

Low Clearance Control (e.g., Diazepam)

-

-

96-well incubation plates

-

LC-MS/MS system

Preparation of Solutions

-

Test and Control Compound Stock Solutions (10 mM): Prepare in DMSO.

-

Test and Control Compound Working Solutions (100 µM): Dilute the stock solutions in buffer.

-

Microsome Suspension (1 mg/mL): Thaw HLM on ice and dilute to the final concentration in cold potassium phosphate buffer. Keep on ice.

-

NADPH Regeneration System Working Solution: Prepare according to the manufacturer's instructions immediately before use.

Incubation Procedure

-

In a 96-well plate, add the appropriate volume of potassium phosphate buffer.

-

Add the microsomal suspension to each well (final protein concentration of 0.5 mg/mL is common).[6]

-

Add the test compound working solution to the designated wells (a final concentration of 1 µM is typical and often below the Michaelis-Menten constant, Km).[19]

-

Include control incubations:

-

Time Zero (T0): Quench immediately after adding the NADPH regeneration system.

-

No NADPH Control: Incubate the compound with microsomes without the NADPH regeneration system to assess non-CYP mediated degradation.

-

Positive Controls: Incubate high and low clearance compounds under the same conditions to validate the assay performance.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[14]

-

Initiate the metabolic reaction by adding the NADPH regeneration system working solution to all wells except the "No NADPH" controls.

-

Incubate the plate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing the internal standard.[6]

Sample Processing and Analysis

-

Seal the plate and vortex thoroughly to ensure complete protein precipitation.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol at each time point.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint) of the test compound.

Calculation of In Vitro Half-Life (t½)

-

Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the resulting linear regression line represents the elimination rate constant (k).

-

The in vitro half-life is calculated using the following equation: t½ = 0.693 / |k|

Calculation of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow. It is calculated as follows:

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

This value represents the volume of microsomal incubation medium cleared of the drug per minute per milligram of microsomal protein.[24]

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison and interpretation.

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol | Calculated Value | Calculated Value |

| Verapamil (High Clearance Control) | Calculated Value | Calculated Value |

| Diazepam (Low Clearance Control) | Calculated Value | Calculated Value |

Predicting In Vivo Hepatic Clearance

While this guide focuses on the in vitro assay, it is important to understand that the calculated in vitro CLint can be used to predict in vivo hepatic clearance (CLh) through various scaling and modeling approaches, such as the well-stirred model.[15][25] This extrapolation requires additional physiological parameters like liver blood flow, microsomal protein per gram of liver, and liver weight.[26]

Caption: Conceptual diagram of in vitro to in vivo extrapolation.

Conclusion and Future Directions

This technical guide provides a robust framework for assessing the metabolic stability of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol in human liver microsomes. The successful execution of this assay will yield critical data on the compound's intrinsic clearance, offering valuable insights into its likely in vivo pharmacokinetic behavior. These findings are instrumental in guiding the subsequent stages of drug development, including lead optimization and candidate selection.

Further studies could involve identifying the specific CYP isozymes responsible for the metabolism of the compound using recombinant enzymes or specific chemical inhibitors.[27][28] Additionally, metabolite identification studies can elucidate the metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.[2][29]

References

- ProQuest. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review.

-

Request PDF. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Available at: [Link]

-

PubMed. (n.d.). Use of human and animal liver microsomes in drug metabolic studies. Available at: [Link]

-

PubMed. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Available at: [Link]

-

IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Available at: [Link]

-

PubMed. (n.d.). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Available at: [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]

-

PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

PubMed. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. Available at: [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available at: [Link]

-

Trinova Biochem. (n.d.). Regensys NADPH Regenerating System Reagents. Available at: [Link]

-

PMC. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Available at: [Link]

-

ResearchGate. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at: [Link]

-

PubMed. (2008). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Available at: [Link]

-

Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

-

RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available at: [Link]

-

PubMed. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Available at: [Link]

-

MDPI. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Available at: [Link]

-

PMC. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Available at: [Link]

-

MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Available at: [Link]

-

ResearchGate. (2025). (PDF) An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Available at: [Link]

-

Admeshop. (n.d.). Metabolic stability. Available at: [Link]

-

ResearchGate. (2019). How to calculate in vitro intrinsic clearance?. Available at: [Link]

-

ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in.... Available at: [Link]

-

JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Available at: [Link]

-

De Gruyter. (2019). Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

-

ResearchGate. (2026). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

-

Austin Publishing Group. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

-

PMC. (n.d.). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Available at: [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp.. Available at: [Link]

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. admeshop.com [admeshop.com]

- 3. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NADPH Regeneration System [worldwide.promega.com]

- 17. Trinova Biochem | Regensys NADPH Regenerating System Reagents [trinova.de]

- 18. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mercell.com [mercell.com]

- 20. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 25. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hrcak.srce.hr [hrcak.srce.hr]

- 27. Use of human and animal liver microsomes in drug metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol molecular weight and physicochemical properties

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

Executive Summary

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol, a substituted piperidine derivative. Piperidine scaffolds are prevalent in pharmaceutically active molecules, making a thorough understanding of their properties crucial for drug discovery and development professionals.[1][2] This document details the compound's chemical identity, presents a summary of its predicted physicochemical parameters, and offers in-depth, field-proven experimental protocols for their empirical determination. The causality behind experimental choices is explained to provide researchers with a robust framework for characterization. This guide is intended to serve as a practical resource for scientists engaged in the evaluation and optimization of piperidine-based compounds.

Introduction and Scientific Context

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural alkaloids and synthetic pharmaceuticals, valued for its role as a versatile pharmacophore.[1] Compounds incorporating this structure are known to exhibit a wide range of biological activities, including analgesic, antipsychotic, and antimicrobial effects.[1] 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol belongs to this critical class of molecules. Its structure features a tertiary amine, a hydroxyl group, and alkyl substituents, all of which significantly influence its physicochemical behavior.

The success of a drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is governed by fundamental physicochemical properties such as acidity (pKa), lipophilicity (logP/logD), and aqueous solubility.[3] Therefore, the precise characterization of these parameters is not merely a data collection exercise but a cornerstone of rational drug design, enabling researchers to predict a compound's in vivo behavior and optimize its structure for therapeutic efficacy. This guide provides both the essential data for 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol and the detailed methodologies required for its empirical validation.

Chemical Identity and Molecular Structure

A clear definition of the molecular structure is the foundation for all subsequent characterization.

-

IUPAC Name: 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol

-

Molecular Formula: C11H21NO

-

Canonical SMILES: CCC1CC(C(N(C1)CC2CC2)O)

-

CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related structures are widely documented. Researchers synthesizing this compound would typically register it to obtain a new CAS number.

Molecular Structure Diagram

Caption: Molecular structure of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

Physicochemical Properties

The following table summarizes the calculated molecular weight and predicted physicochemical properties critical for assessing the drug-like potential of this molecule. These predicted values serve as a valuable baseline pending experimental verification.

| Property | Value (Predicted/Calculated) | Significance in Drug Development |

| Molecular Weight | 183.30 g/mol | Impacts diffusion, transport across membranes, and overall size. Generally, lower MW (<500) is preferred for oral bioavailability (Lipinski's Rule of Five). |

| pKa (Basic) | 8.5 - 9.5 | The piperidine nitrogen is basic. This value determines the degree of ionization at physiological pH (7.4), which strongly influences solubility, receptor interaction, and membrane permeability.[4] |

| cLogP | 2.0 - 2.8 | The logarithm of the partition coefficient between n-octanol and water for the neutral species. It is a key measure of lipophilicity, affecting absorption, membrane permeability, and metabolic stability.[5] |

| LogD at pH 7.4 | 1.0 - 1.8 | The logarithm of the distribution coefficient at a specific pH. For a basic compound like this, LogD at physiological pH is lower than LogP and is a more accurate predictor of lipophilicity and membrane passage in vivo.[6][7] |

| Aqueous Solubility | Low to Moderate | Solubility is critical for absorption. The predicted LogP and basic nature suggest that solubility will be highly pH-dependent, with higher solubility at lower pH where the molecule is protonated. |

| Polar Surface Area (PSA) | 32.26 Ų | The sum of surfaces of polar atoms (O and N). PSA is a good predictor of drug transport properties, with values < 140 Ų generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 (from -OH) | The number of hydrogen atoms attached to electronegative atoms. Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 (from N and O) | The number of electronegative atoms. Affects solubility and binding interactions. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence receptor binding and conformation. |

Experimental Determination of Key Physicochemical Properties

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters.

Determination of pKa by Potentiometric Titration

The pKa of the basic piperidine nitrogen is arguably the most important parameter, as it dictates the charge state of the molecule in different biological compartments. Potentiometric titration remains the gold standard for its determination.[8]

This method measures the pH of a solution as a titrant (an acid) is added incrementally. The inflection point of the resulting titration curve corresponds to the point where half of the amine has been protonated, and at this half-equivalence point, the pH is equal to the pKa.[8][9] To ensure accuracy for compounds with low aqueous solubility, a co-solvent system is often necessary. Purging with nitrogen is critical to remove dissolved CO2, which can form carbonic acid and interfere with the accurate titration of a basic compound.[8]

Caption: Workflow for pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[8]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system to a final concentration of approximately 1 mM. For compounds with poor water solubility, a co-solvent like methanol or acetonitrile may be required. The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[8]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Begin stirring and purge the solution with nitrogen gas for 10-15 minutes. Immerse the calibrated pH electrode and the tip of the burette containing standardized 0.1 M HCl.

-

Titration Execution: Record the initial pH. Add small, precise increments of the HCl titrant. After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[9]

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis). Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

-

pKa Calculation: Determine the volume of titrant added at the equivalence point. The volume at the half-equivalence point is exactly half of this value. The pKa is the pH of the solution at this half-equivalence point.[9]

Determination of LogD by the Shake-Flask Method

LogD (the distribution coefficient) is a measure of a compound's lipophilicity at a specific pH, making it more physiologically relevant for ionizable molecules than LogP.[7] The shake-flask method is the traditional and most reliable technique for its measurement.[10]

This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating a biological lipid membrane) and an aqueous buffer (simulating physiological fluid, typically at pH 7.4).[7] Pre-saturation of the solvents is crucial to prevent volume changes during the experiment. The system is shaken until equilibrium is reached, after which the phases are separated and the compound concentration in each is measured. The ratio of these concentrations gives the distribution coefficient.

Caption: Workflow for LogD determination by the shake-flask method.

-

Solvent Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4). Add this buffer and n-octanol in a 1:1 volume ratio to a large separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Addition: In a suitable vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of a concentrated stock solution of the compound (typically in DMSO, ensuring the final DMSO concentration is <1%) to the vial.[7]

-

Equilibration: Cap the vial tightly and shake on a mechanical shaker or rotator for a sufficient time to reach equilibrium (typically 1 to 4 hours). The time required should be determined in preliminary experiments.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each aliquot using a suitable, validated analytical method such as LC-MS or UV-Vis spectroscopy.

-

Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a specific medium at a given temperature and represents the true, most stable solubility value.[11]

The shake-flask equilibrium method is the reference standard.[11] An excess amount of the solid compound is added to the aqueous buffer to create a saturated solution. The suspension is agitated for an extended period (24-72 hours) to ensure that the dissolution process reaches equilibrium and to allow for any potential polymorphic conversions to the most stable form.[11] The resulting suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the clear supernatant is determined.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The amount should be sufficient to ensure that solid material remains visible after the equilibration period.

-

Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 37°C for physiological relevance) for 24 to 72 hours.[11]

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To separate the dissolved compound from the solid, either centrifuge the sample at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[11]

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., LC-MS/UV).

-

Solid-State Analysis (Self-Validation): Recover the remaining solid from the vial and analyze it using a technique like X-Ray Powder Diffraction (XRPD). This crucial step confirms that the solid form did not change during the experiment (e.g., convert to a different polymorph or a hydrate), which would yield a different solubility value.

Synthesis Outline

The synthesis of 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol can be envisioned through established organometallic and reductive amination reactions common in medicinal chemistry. A plausible, though not experimentally verified, route could involve:

-

Formation of the Piperidone Core: Starting from a suitable precursor, create a 3-ethyl-4-piperidone intermediate.

-

N-Alkylation: React the 3-ethyl-4-piperidone with cyclopropylmethyl bromide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaHCO₃) and a suitable solvent like DMF or acetonitrile to install the N-cyclopropylmethyl group.[12]

-

Reduction of the Ketone: Reduce the ketone at the 4-position to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. This step yields the final product, 1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol.

This general approach is modular and allows for the synthesis of various analogs for structure-activity relationship (SAR) studies.

Conclusion

1-(Cyclopropylmethyl)-3-ethylpiperidin-4-ol is a small molecule with physicochemical properties that suggest it is a viable starting point for further investigation in a drug discovery context. Its calculated molecular weight, polar surface area, and hydrogen bonding capacity fall within the ranges typically associated with good oral bioavailability. The basicity of the piperidine nitrogen is a dominant feature, making its properties highly pH-dependent. The predicted LogD value at physiological pH indicates a balanced lipophilicity suitable for membrane permeation without excessive sequestration into lipid bilayers. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these crucial parameters, empowering researchers to make data-driven decisions in the optimization of this and other related chemical series.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Sinko, G., et al. (2013). A review of methods for solubility determination in biopharmaceutical drug characterisation. Critical Reviews in Analytical Chemistry, 43(3), 134-150.

- Petruševski, G. & Williams, H.D. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. American Pharmaceutical Review.

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

- Bergström, C.A.S. & Box, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

-

Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

-